Isoglobotriaose linked to BSA Isoglobotriaose linked to BSA
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212761
InChI:
SMILES:
Molecular Formula: C18H32O16
Molecular Weight:

Isoglobotriaose linked to BSA

CAS No.:

Cat. No.: VC0212761

Molecular Formula: C18H32O16

Molecular Weight:

* For research use only. Not for human or veterinary use.

Isoglobotriaose linked to BSA -

Specification

Molecular Formula C18H32O16

Introduction

Chemical Properties and Synthesis

Molecular Composition and Structure

The molecular formula of isoglobotriaose linked to BSA is C18H32O16C_{18}H_{32}O_{16} for the glycan portion alone. The complete conjugate includes the protein backbone of BSA, which significantly increases its molecular weight. The glycan moiety retains its characteristic trisaccharide structure with α- and β-glycosidic linkages.

Methods of Synthesis

The synthesis of isoglobotriaose linked to BSA involves several steps:

  • Isolation or Chemical Synthesis of Isoglobotriaose: Isoglobotriaose can be isolated from natural sources or synthesized chemically using enzymatic reactions that mimic natural biosynthetic pathways.

  • Activation of Isoglobotriaose: The glycan is activated using chemical groups such as succinimidyl esters or maleimides to facilitate its attachment to proteins.

  • Conjugation to BSA: Activated isoglobotriaose reacts with lysine residues on BSA through covalent bonding mechanisms such as amide bond formation.

  • Purification: The resulting conjugate is purified using techniques like size-exclusion chromatography or dialysis to remove unreacted components.

Analytical Characterization

The purity and structure of the conjugate are verified using analytical techniques such as:

  • Mass Spectrometry: Determines the molecular weight and confirms the presence of the glycan moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the glycosidic linkages.

  • Circular Dichroism (CD) Spectroscopy: Assesses changes in the secondary structure of BSA upon conjugation.

  • Fluorescence Quenching Studies: Investigates binding properties and interaction dynamics.

Applications in Research

Immunological Studies

Isoglobotriaose linked to BSA serves as an antigenic model for studying immune responses against carbohydrate antigens. It is used in:

  • Generating monoclonal antibodies specific to isoglobotriaose.

  • Investigating cross-reactivity between different glycans.

  • Developing vaccines targeting carbohydrate antigens on pathogens.

Glycobiology Research

The conjugate provides a tool for exploring carbohydrate-protein interactions:

  • Lectin binding assays utilize this conjugate to identify lectins that recognize isoglobotriaose.

  • Structural studies reveal how glycans influence protein folding and stability.

Disease Models

Abnormal expression of globosides like isoglobotriaose has been implicated in diseases such as cancer and autoimmune disorders . The conjugate aids in:

  • Understanding disease mechanisms involving altered glycosylation patterns.

  • Screening therapeutic agents targeting specific glycans.

Experimental Findings

Binding Studies

Researchers have used fluorescence quenching and CD spectroscopy to study the interaction between glycated BSA and various ligands . These methods reveal that glycation alters the binding capacity and structural properties of BSA.

Immunogenicity

Animal studies demonstrate that isoglobotriaose linked to BSA elicits a robust immune response characterized by high titers of specific antibodies . This finding underscores its potential as a vaccine candidate or diagnostic tool.

Data Tables

ParameterValue/ObservationMethod Used
Molecular FormulaC18H32O16C_{18}H_{32}O_{16}Chemical Analysis
Glycosidic LinkagesGalα1-3Galβ1-4GlcNMR Spectroscopy
Conjugation Efficiency>90%Chromatography
Structural ChangesMinor decrease in α-helix contentCircular Dichroism Spectroscopy
Immune ResponseHigh antibody titersAnimal Studies

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